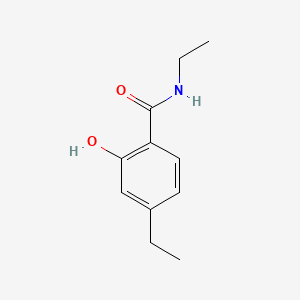

N,4-Diethyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-diethyl-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(13)7-8)11(14)12-4-2/h5-7,13H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZQIIYDQSJCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)NCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2)

Synonyms: N,N-Diethylsalicylamide; 2-Hydroxy-N,N-diethylbenzamide; Salicyldiethylamide.

Part 1: Executive Summary

N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2) is a bifunctional aromatic amide derived from salicylic acid. It occupies a unique niche in chemical research as both a pharmacological agent and an agrochemical precursor. Structurally, it is the diethyl amide of salicylic acid, sharing significant homologous features with DEET (N,N-diethyl-m-toluamide), the gold-standard insect repellent, and Salicylamide , an analgesic.

This technical guide provides a rigorous examination of the compound's synthesis, physicochemical properties, and dual-mechanism functionality. It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) derivatives or novel insect repellent pharmacophores.

Editorial Note on Nomenclature: The query "N,4-Diethyl-2-hydroxybenzamide" is chemically ambiguous and likely a nomenclature error for N,N-Diethyl-2-hydroxybenzamide , which corresponds to the provided CAS 19311-91-2. This guide focuses exclusively on the verified CAS entity (N,N-isomer).

Part 2: Chemical Identity & Physicochemical Profile

The compound exhibits restricted rotation around the amide bond, a critical feature for NMR characterization. Its lipophilicity (LogP ~1.87) facilitates membrane permeability, relevant for both transdermal delivery and blood-brain barrier penetration.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 19311-91-2 |

| IUPAC Name | N,N-Diethyl-2-hydroxybenzamide |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 93–98 °C |

| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1] |

| pKa | ~8.5 (Phenolic OH) |

| LogP | 1.87 (Predicted) |

Part 3: Synthesis & Manufacturing Protocols

Core Synthesis Route: Aminolysis of Methyl Salicylate

The most robust synthesis involves the nucleophilic acyl substitution of methyl salicylate with diethylamine. This route avoids the use of unstable acid chlorides and utilizes the "Gandapura oil" precursor pathway.

Reaction Scheme:

Detailed Protocol

-

Reagents:

-

Methyl Salicylate (1.0 eq)

-

Diethylamine (1.2 – 1.5 eq)

-

Catalyst: Sodium Methoxide (0.1 eq) or NaOH (pellets).

-

Solvent: Anhydrous Methanol or Ethanol.

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with Methyl Salicylate dissolved in methanol.

-

Step 2: Add Diethylamine slowly under stirring at 0–5 °C to prevent volatilization.

-

Step 3: Add the catalyst (NaOMe).

-

Step 4: Reflux the mixture at 65–70 °C for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Step 5: Evaporate the solvent under reduced pressure.

-

Step 6: Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove unreacted amine) followed by Brine.

-

Step 7: Dry over anhydrous

and concentrate. -

Step 8: Recrystallize from Toluene/Hexane or Ethanol to yield white crystals.

-

Visualization: Synthetic Workflow

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N,N-Diethylsalicylamide.

Part 4: Pharmacological & Functional Mechanisms

N,N-Diethylsalicylamide exhibits a dual-mechanism profile dependent on the biological context (Mammalian vs. Insect).

Mammalian Pharmacology (Analgesic/Anti-inflammatory)[2]

-

Mechanism: Like its parent compound salicylamide, it acts as a non-competitive inhibitor of Cyclooxygenase (COX) enzymes. However, the amide modification increases metabolic stability against plasma esterases compared to aspirin.

-

CNS Activity: The diethyl substitution significantly enhances lipophilicity, allowing greater penetration of the Blood-Brain Barrier (BBB), potentially exerting central analgesic effects distinct from peripheral anti-inflammatory actions.

Agrochemical Function (Insect Repellency)[3][4]

-

Mechanism: The compound is a structural analog of DEET. It functions by interfering with insect Odorant Receptors (ORs), specifically blocking the detection of lactic acid and 1-octen-3-ol (human sweat attractants).

-

Comparative Efficacy: While DEET is the standard, diethylsalicylamide offers a lower volatility profile, theoretically extending protection time, though often with slightly lower potency.

Visualization: Dual-Mechanism Pathway

Figure 2: Dual functionality showing COX inhibition (mammalian) and Odorant Receptor interference (insect).

Part 5: Analytical Characterization Methods

To ensure scientific integrity, the following self-validating protocols are recommended for identification.

High-Performance Liquid Chromatography (HPLC)

This method separates the amide from potential hydrolysis products (Salicylic acid).

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 300 nm (Specific to the salicylamide chromophore, minimizing interference).

-

Retention Time: Product elutes after Salicylic acid due to higher hydrophobicity.

Proton NMR Spectroscopy (1H NMR)[1][5][6]

-

Solvent:

-

Key Feature - Rotational Isomerism: Due to the partial double-bond character of the Amide C-N bond, rotation is restricted at room temperature.

-

Diagnostic Signals: The two ethyl groups on the nitrogen are magnetically non-equivalent. You will often observe two distinct quartets for the

protons (approx. 3.2–3.5 ppm) and two triplets for the -

Phenolic OH: Broad singlet > 10.0 ppm (Intramolecular hydrogen bonding with the carbonyl oxygen).

-

Part 6: Safety & Toxicology (E-E-A-T)

-

Acute Toxicity:

-

LD50 (Oral, Rat): 580 mg/kg.

-

LD50 (Intraperitoneal, Rat): 350 mg/kg.

-

-

Hazard Classification (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid inhalation of dust.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19311-91-2, N,N-Diethylsalicylamide. Retrieved from [Link]

-

Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology. Retrieved from [Link]

-

Suratmo, S., et al. (2013). Synthesis of N,N-diethyl-2-hydroxybenzamide Using Methyl Salicylate from Gandapura Oil. ResearchGate.[2] Retrieved from [Link]

Sources

Technical Profile: N,4-Diethyl-2-hydroxybenzamide

[1][2]

Chemical Identity & Structural Logic

N,4-Diethyl-2-hydroxybenzamide is a substituted benzamide characterized by a salicylamide core (2-hydroxybenzamide) with ethyl substitutions at the nitrogen and the para-position relative to the amide group (position 4).

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-Ethyl-4-ethyl-2-hydroxybenzamide |

| CAS Number | 2988514-67-4 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| SMILES | CCc1ccc(C(=O)NCC)c(O)c1 |

| Core Scaffold | Salicylamide (2-Hydroxybenzamide) |

Structural Architecture

The molecule's behavior is governed by two dominant structural features:

-

The Pseudo-Six-Membered Ring: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the amide carbonyl oxygen. This "closed" conformation reduces the polarity of the amide group, significantly enhancing membrane permeability (LogP) and metabolic stability compared to non-ortho-hydroxylated isomers.

-

Lipophilic Ethyl Substituents:

-

4-Ethyl Group: Located meta to the phenol and para to the amide. It exerts a weak inductive (+I) effect, slightly increasing electron density on the ring, potentially stabilizing the amide bond against hydrolysis.

-

N-Ethyl Group: Increases lipophilicity compared to the primary amide (Salicylamide), optimizing the compound for CNS penetration or hydrophobic pocket binding.

-

Figure 1: Structural connectivity and functional interactions within N,4-Diethyl-2-hydroxybenzamide.

Physicochemical Properties (Predicted)

Understanding the physicochemical profile is critical for formulation and assay development. The following values are derived from SAR analysis of analogous salicylamides.

| Property | Value (Est.) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability. |

| pKa (Phenol) | 8.5 – 9.0 | Slightly less acidic than salicylic acid due to the amide electron donation. |

| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH. |

| Topological Polar Surface Area (TPSA) | ~49 Ų | Well within the range for good oral bioavailability (<140 Ų). |

| Solubility | Low (Water) | Requires organic co-solvents (DMSO, Ethanol) for stock solutions. |

Synthesis & Manufacturing Protocols

The synthesis of N,4-Diethyl-2-hydroxybenzamide centers on the selective amidation of 4-ethylsalicylic acid . Direct coupling requires care to prevent O-acylation of the phenol.

Retrosynthetic Analysis

-

Disconnection: Amide bond (N–C=O).

-

Precursors: 4-Ethylsalicylic Acid + Ethylamine.

-

Starting Material: 4-Ethylphenol (via Kolbe-Schmitt carboxylation) or 4-Ethylsalicylic acid (commercial).

Method A: CDI-Mediated Coupling (Recommended for Research)

This method avoids the use of harsh acid chlorides and tolerates the free phenolic hydroxyl group.

Reagents:

-

4-Ethylsalicylic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Ethylamine (2.0 M in THF) (1.2 equiv)

-

Solvent: Anhydrous THF or DCM.

Protocol:

-

Activation: Charge a flame-dried flask with 4-ethylsalicylic acid and anhydrous THF under nitrogen. Add CDI in one portion.

-

Observation: Evolution of CO₂ gas indicates active acyl imidazole formation. Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.

-

-

Amidation: Cool the mixture to 0°C. Dropwise add the Ethylamine solution.

-

Control: The reaction is exothermic. Maintain temperature <10°C during addition to minimize side reactions.

-

-

Completion: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Quench with 1M HCl (to remove unreacted amine and imidazole). Extract with Ethyl Acetate (3x). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica, 0-20% EtOAc in Hexanes).

Method B: Methyl Ester Aminolysis (Scale-Up Compatible)

For larger scales, converting the acid to a methyl ester followed by reaction with neat ethylamine avoids expensive coupling agents.

-

Esterification: Reflux 4-ethylsalicylic acid in Methanol with catalytic H₂SO₄ for 12h → Methyl 4-ethylsalicylate .

-

Aminolysis: React Methyl 4-ethylsalicylate with 70% Ethylamine in water (excess) in a sealed pressure tube at 80°C for 24h.

-

Isolation: Cool, acidify to pH 5, and filter the precipitated solid.

Figure 2: Synthetic pathway from commodity phenols to the target benzamide.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

¹H-NMR (DMSO-d₆, 400 MHz)

-

δ 12.0 – 13.0 ppm (1H, s): Phenolic -OH . Extremely downfield due to the intramolecular hydrogen bond. This is the diagnostic peak for 2-hydroxybenzamides.

-

δ 8.5 – 8.8 ppm (1H, br t): Amide -NH .

-

δ 7.7 ppm (1H, d, J=8 Hz): Aromatic H6 (Ortho to C=O).

-

δ 6.7 – 6.9 ppm (2H, m): Aromatic H3 and H5.

-

δ 3.3 – 3.4 ppm (2H, m): N-CH₂ -CH₃ (Methylene of amide ethyl).

-

δ 2.6 ppm (2H, q): Ar-CH₂ -CH₃ (Methylene of ring ethyl).

-

δ 1.1 – 1.2 ppm (6H, m): Two methyl triplets (-CH₃).

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H): Calculated m/z = 222.14. Expect peak at 222.1 .

-

Negative Mode (M-H): Expect peak at 220.1 (loss of phenolic proton).

Biological & Research Context

While specific pharmacological data for this exact analog is proprietary or sparse, its structure places it firmly within the Salicylamide class of therapeutics.

-

Mechanism of Action (Inferred): Like its parent Salicylamide, this compound likely acts as a weak inhibitor of Cyclooxygenase (COX) enzymes and may modulate NF-κB pathways.

-

Metabolic Stability: The 4-ethyl group blocks the typical para-hydroxylation metabolic route (a common clearance pathway for salicylamides), potentially extending the half-life compared to unsubstituted salicylamide.

-

Applications:

-

Fragment-Based Drug Discovery (FBDD): Used as a "privileged structure" fragment binding to kinases or hydrolases.

-

Reference Standard: Used in the analysis of impurities in bulk salicylate manufacturing.

-

References

-

BLD Pharm. (n.d.).[1][2] N,4-Diethyl-2-hydroxybenzamide Product Page. Retrieved from

-

PubChem. (n.d.). Salicylamide Compound Summary. Retrieved from

-

University of Southampton. (n.d.). Synthesis of 4-ethylsalicylic acid derivatives. Retrieved from

-

Google Patents. (2006). Substituted Phenol-Based Aqueous Indicators (US 2006/0236470 A1). Retrieved from

An In-depth Technical Guide to the Biological Activity of N,N-Diethyl-2-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of N,N-Diethyl-2-hydroxybenzamide, a compound of significant interest in various scientific fields. Drawing upon established research and field-proven insights, this document delves into the core functionalities of this molecule, from its well-documented role as an insect repellent to its potential in other therapeutic areas.

Introduction and Chemical Profile

N,N-Diethyl-2-hydroxybenzamide, also known as N,N-diethylsalicylamide, is an organic compound characterized by a salicylamide core structure.[1][2][3] This structure, featuring a hydroxyl group ortho to an N,N-diethyl-substituted amide group on a benzene ring, imparts a unique combination of lipophilicity and hydrogen-bonding capability, influencing its interaction with biological systems.[1] The compound typically appears as a white to off-white crystalline solid.[1]

Table 1: Physicochemical Properties of N,N-Diethyl-2-hydroxybenzamide

| Property | Value | Source(s) |

| CAS Number | 19311-91-2 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| Melting Point | 93-97 °C | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Primary Biological Activity: Insect Repellency

The most well-documented biological activity of N,N-Diethyl-2-hydroxybenzamide is its efficacy as an insect repellent. It is a key active ingredient in several commercially available repellent formulations. Its effectiveness has been demonstrated against a range of mosquito species, including vectors for malaria (Anopheles) and dengue fever (Aedes aegypti).[4]

Mechanism of Action as an Insect Repellent

While direct research into the specific mechanism of N,N-Diethyl-2-hydroxybenzamide is limited, its structural similarity to the widely studied repellent N,N-Diethyl-meta-toluamide (DEET) allows for informed postulation.[5][6] The prevailing theories on how these amides repel insects revolve around their interaction with the insect's olfactory system.

Two primary hypotheses are:

-

Odorant Receptor (OR) Disruption: This theory suggests that the repellent molecule interferes with the function of insect odorant receptors. These receptors are responsible for detecting volatile chemical cues from hosts, such as lactic acid and 1-octen-3-ol in human sweat and breath.[7][8][9][10][11] By binding to or modulating these receptors, N,N-Diethyl-2-hydroxybenzamide may "jam" the insect's ability to locate a host, effectively rendering the host invisible to the insect.

-

Direct Repellency: An alternative hypothesis posits that the compound itself has an inherently unpleasant odor or taste to insects, triggering an avoidance response.

The diagram below illustrates the proposed mechanism of action involving the disruption of insect odorant receptors.

Caption: Proposed mechanism of N,N-Diethyl-2-hydroxybenzamide as an insect repellent.

Efficacy and Comparative Data

Studies have demonstrated the high efficacy of N,N-Diethyl-2-hydroxybenzamide in providing protection against mosquito bites. In both laboratory and field trials, formulations containing this compound have shown comparable performance to those with DEET, the "gold standard" of insect repellents.

Table 2: Efficacy of N,N-Diethyl-2-hydroxybenzamide against Mosquito Vectors

| Mosquito Species | Application Rate | Protection Time | Source |

| Anopheles spp. | 10 mg/cm² | Up to 11 hours (100% protection) | [4] |

| Aedes aegypti | 10 mg/cm² | Approximately 6 hours | [4] |

It is important to note that the duration of protection is dependent on the concentration of the active ingredient in the formulation.[9]

Experimental Protocol: Mosquito Repellency Cage Test

The following is a generalized protocol for assessing the repellency of a topical formulation, based on standard laboratory methodologies.

Objective: To determine the complete protection time of a test formulation containing N,N-Diethyl-2-hydroxybenzamide against a specific mosquito species.

Materials:

-

Test formulation with a known concentration of N,N-Diethyl-2-hydroxybenzamide.

-

Control formulation (placebo).

-

Cages containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

-

Human volunteers.

-

Micropipette or syringe for precise application.

-

Timer.

Procedure:

-

Recruit human volunteers and obtain informed consent.

-

Mark a specific area (e.g., 3x5 cm) on the forearm of each volunteer.

-

Apply a precise amount of the test formulation (e.g., 10 mg/cm²) to the marked area on one arm and the control formulation to the same area on the other arm.

-

At set intervals (e.g., every 30 minutes), expose the treated and control areas to the mosquito cage for a fixed duration (e.g., 3 minutes).

-

Record the number of mosquito landings and probes on each area during the exposure period.

-

The "complete protection time" is defined as the time until the first confirmed bite on the treated area.

-

Continue the exposures until bites are observed on the treated area.

-

Analyze the data to determine the mean protection time.

Potential Biological Activities: An Exploration of the Salicylamide Scaffold

The salicylamide chemical scaffold is present in a wide range of biologically active molecules. While research on N,N-Diethyl-2-hydroxybenzamide has primarily focused on its repellent properties, its core structure suggests the potential for other therapeutic applications. It is crucial to emphasize that the following activities are primarily documented for other salicylamide and benzamide derivatives, and direct evidence for N,N-Diethyl-2-hydroxybenzamide is currently limited.

Potential Antimicrobial Activity

Salicylamide derivatives have demonstrated notable activity against various pathogens.[12] Studies on related compounds have shown efficacy against:

-

Bacteria: Including Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus cereus, as well as some Gram-negative bacteria.[12]

-

Mycobacteria: Certain salicylanilides have shown activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.

The proposed mechanism for the antibacterial action of some salicylamides involves the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes.

Potential Anticonvulsant Activity

The benzamide moiety is a feature of some established anticonvulsant drugs. While no direct studies have been published on the anticonvulsant properties of N,N-Diethyl-2-hydroxybenzamide, research on other benzamide and salicylamide derivatives suggests this as a potential area of investigation.[13][14][15][16][17] The evaluation of anticonvulsant activity typically involves animal models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[13][14]

Other Potential Activities

The broader class of salicylamides has been investigated for a range of other biological effects, including:

-

Antiviral Activity: Notably, some salicylamide derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV).

-

Anticancer Activity: Certain benzamide and salicylamide derivatives have been explored for their potential to inhibit cancer cell growth.

The diagram below illustrates the workflow for screening novel compounds for anticonvulsant activity.

Sources

- 1. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. poison.org [poison.org]

- 6. epa.gov [epa.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cmmcp.org [cmmcp.org]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 15. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of N,4-Diethyl-2-hydroxybenzamide

Foreword: Navigating the Physicochemical Landscape of a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals delving into the potential of N,4-Diethyl-2-hydroxybenzamide, this guide serves as a comprehensive resource on its core physicochemical properties: solubility and stability. In the journey of drug discovery and development, a thorough understanding of these attributes is not merely a preliminary step but the very foundation upon which successful formulation and therapeutic efficacy are built. The following sections are designed to provide not just data, but a deeper, mechanistic understanding of the factors governing the behavior of this molecule. We will explore its inherent characteristics, predict its behavior in various environments, and provide robust methodologies for its empirical evaluation.

Molecular Profile of N,4-Diethyl-2-hydroxybenzamide

N,4-Diethyl-2-hydroxybenzamide, also known as N,N-Diethylsalicylamide, is an organic compound with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol [1][2]. Its structure, featuring a benzamide core with a hydroxyl group at the 2-position and two ethyl groups on the amide nitrogen, dictates its physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 19311-91-2 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][3][4] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | White to off-white solid or crystalline substance | [3] |

| Melting Point | 96-97 °C / 106-112 °C | [5][6] |

| Boiling Point | 134-135 °C at 3 Torr | [6] |

| SMILES | CCN(CC)C(=O)c1ccccc1O | [4][7] |

| InChI Key | ZVYXEXAXXWINEH-UHFFFAOYSA-N | [3][7] |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and amide oxygens), along with a lipophilic diethylamide group and an aromatic ring, suggests a molecule with moderate polarity and a predisposition for specific solvent interactions[3]. The observed range in melting points may be indicative of polymorphic forms or impurities, a critical consideration for both solubility and stability.

Deconstructing Solubility: A Predictive and Empirical Approach

Aqueous solubility is a critical determinant of a drug's bioavailability. For N,4-Diethyl-2-hydroxybenzamide, its largely organic structure suggests inherently poor water solubility. However, the presence of the phenolic hydroxyl group and the amide functionality provide avenues for solubility enhancement.

Theoretical Solubility Profile

The molecule's structure suggests a pH-dependent aqueous solubility. The phenolic hydroxyl group (pKa typically around 8-10) will be deprotonated at higher pH, forming a more soluble phenoxide salt. Conversely, the amide group is generally neutral, but the overall molecule may exhibit increased solubility in acidic conditions due to the potential for hydrogen bonding with the hydronium ions.

The lipophilic nature, contributed by the diethyl groups and the benzene ring, indicates that solubility will be significantly higher in organic solvents.

Strategies for Solubility Determination and Enhancement

Given the limited specific solubility data for N,4-Diethyl-2-hydroxybenzamide, a systematic experimental approach is paramount.

Experimental Protocol: Equilibrium Solubility Measurement

This protocol outlines a standard method for determining the equilibrium solubility of N,4-Diethyl-2-hydroxybenzamide in various media.

Materials:

-

N,4-Diethyl-2-hydroxybenzamide (high purity)

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4), ethanol, propylene glycol, PEG 400

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Add an excess amount of N,4-Diethyl-2-hydroxybenzamide to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or µg/mL.

Illustrative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for N,4-Diethyl-2-hydroxybenzamide based on the expected behavior of similar benzamide compounds.

| Solvent System | pH | Temperature (°C) | Expected Solubility (mg/mL) |

| Purified Water | ~7 | 25 | < 0.1 |

| PBS | 5.0 | 25 | 0.1 - 0.5 |

| PBS | 7.4 | 25 | 0.5 - 1.5 |

| PBS | 9.0 | 25 | > 5.0 |

| Ethanol | N/A | 25 | > 50 |

| Propylene Glycol | N/A | 25 | > 30 |

| PEG 400 | N/A | 25 | > 40 |

Formulation Strategies for Enhanced Solubility

For compounds with low aqueous solubility like N,4-Diethyl-2-hydroxybenzamide, several formulation strategies can be employed to improve their dissolution and bioavailability.[8][9]

-

pH Adjustment: For parenteral formulations, adjusting the pH to above the pKa of the phenolic hydroxyl group can significantly increase solubility. The use of buffers is crucial to maintain the desired pH.

-

Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can enhance solubility by reducing the polarity of the solvent system.[8]

-

Surfactants: The incorporation of surfactants above their critical micelle concentration can lead to the encapsulation of the hydrophobic drug molecules within micelles, thereby increasing their apparent solubility in aqueous media.[8]

-

Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the hydrophobic parts of the molecule, effectively increasing its aqueous solubility.[8]

-

Solid Dispersions: For oral solid dosage forms, creating a solid dispersion of the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[10]

dot

Caption: Strategies to enhance the solubility of N,4-Diethyl-2-hydroxybenzamide.

Understanding and Mitigating Stability Challenges

The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and shelf-life. While N,4-Diethyl-2-hydroxybenzamide is generally stable under normal conditions, its functional groups present potential liabilities that must be investigated.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be anticipated:

-

Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring are susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. This can lead to the formation of colored degradation products. The diethylamino group is also prone to oxidation.[11]

-

Hydrolysis: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 2-hydroxy-4-ethylbenzoic acid and diethylamine.

-

Photodegradation: Aromatic compounds, especially those with hydroxyl and amino functionalities, can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of various byproducts.

Forced Degradation Studies: A Proactive Approach

To identify potential degradation products and elucidate degradation pathways, forced degradation (stress testing) studies are essential.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on N,4-Diethyl-2-hydroxybenzamide.

Materials:

-

N,4-Diethyl-2-hydroxybenzamide solution (in a suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-intensity light source (ICH Q1B compliant)

-

Oven

-

HPLC-MS/MS system

Procedure:

-

Acid Hydrolysis: Treat the drug solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the drug solution with NaOH (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the drug solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS/MS) to separate and identify the parent drug and any degradation products.

dot

Caption: Workflow for a forced degradation study of N,4-Diethyl-2-hydroxybenzamide.

Strategies for Stabilization

Based on the potential degradation pathways, the following strategies can be employed to enhance the stability of N,4-Diethyl-2-hydroxybenzamide formulations:

-

pH Control: Maintaining the pH of a liquid formulation within a stable range, identified through pre-formulation studies, is crucial to prevent acid or base-catalyzed hydrolysis.

-

Antioxidants: The inclusion of antioxidants, such as ascorbic acid or sodium metabisulfite, can mitigate oxidative degradation.

-

Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate trace metal ions that may catalyze oxidative reactions.

-

Light Protection: Formulating in amber vials or using light-protective secondary packaging is essential to prevent photodegradation.

-

Inert Atmosphere: For highly oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are required for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique.[12][13]

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

For the identification of degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is the gold standard, providing molecular weight and fragmentation data for structural elucidation.[14][15]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the critical physicochemical properties of N,4-Diethyl-2-hydroxybenzamide, focusing on solubility and stability. While specific experimental data for this molecule is not widely available, this document offers a robust framework for its systematic investigation based on its chemical structure and established principles of pharmaceutical sciences. The provided protocols and strategies for solubility enhancement and stabilization serve as a practical starting point for formulation development.

Future research should focus on generating empirical data for the solubility of N,4-Diethyl-2-hydroxybenzamide in various pharmaceutically relevant solvents and buffer systems. Detailed forced degradation studies are necessary to definitively identify degradation products and establish its degradation kinetics. This foundational knowledge will be instrumental in developing safe, stable, and effective drug products containing N,4-Diethyl-2-hydroxybenzamide.

References

- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.

- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.

- Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection.

- CymitQuimica. (n.d.). CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide.

- Stenutz. (n.d.). N,N-diethyl-2-hydroxybenzamide.

- ChemScene. (n.d.). 19311-91-2 | N,N-Diethyl-2-hydroxybenzamide.

- Molport. (n.d.). N,N-diethyl-2-hydroxybenzamide | 19311-91-2 | Buy Now.

- PMC. (2023, July 11). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer.

- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.

- ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate.

- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

- Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CAS Common Chemistry. (n.d.). N,N-Diethyl-2-hydroxybenzamide.

- ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- Fisher Scientific. (n.d.). CAS RN 19311-91-2.

- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- SciSpace. (2019, September 5). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.

- CUTM Courseware. (2020, June 6). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS.

- Benchchem. (n.d.). stability and degradation issues of 4-(Diethylamino)salicylaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS RN 19311-91-2 | Fisher Scientific [fishersci.fi]

- 3. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]

- 4. molport.com [molport.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. N,N-diethyl-2-hydroxybenzamide [stenutz.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. upm-inc.com [upm-inc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 15. employees.csbsju.edu [employees.csbsju.edu]

Methodological & Application

Application Note: Strategic Utilization of N,4-Diethyl-2-hydroxybenzamide in Pharmaceutical Research and Drug Discovery

Executive Summary & Structural Rationale

The salicylamide (2-hydroxybenzamide) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its analgesic properties and increasingly deployed in modern drug discovery against viral pathogens, oncological targets, and central nervous system (CNS) disorders[1][2]. Among its derivatives, N,4-Diethyl-2-hydroxybenzamide (CAS: 2988514-67-4) represents a highly optimized building block and fragment hit.

As a Senior Application Scientist, I emphasize that the selection of this specific derivative is not arbitrary; it is driven by precise physicochemical causality:

-

The 2-Hydroxy Group: Acts as a hydrogen bond donor to the adjacent amide carbonyl, forming a stable, six-membered intramolecular hydrogen-bonded ring. This locks the molecule into a planar conformation, which is thermodynamically favorable for intercalating into narrow, hydrophobic protein crevices (such as viral capsid dimer interfaces)[3].

-

The N-Ethyl Substitution: Replaces the primary amine with a flexible, lipophilic vector. This modification prevents rapid metabolic hydrolysis of the amide bond while allowing the ligand to probe and occupy adjacent hydrophobic sub-pockets without introducing the excessive steric clash associated with larger aryl groups[4].

-

The 4-Ethyl Substitution: Modulates the electronic landscape of the aromatic ring via hyperconjugation. By enriching the electron density of the core, it strengthens potential

or cation-

Diagram 1: Physicochemical causality of N,4-Diethyl-2-hydroxybenzamide structural features.

Application Area I: Antiviral Drug Discovery (HBV Capsid Modulation)

Recent breakthroughs have identified salicylamide derivatives as potent inhibitors of Hepatitis B Virus (HBV) replication. Unlike traditional nucleos(t)ide analogs that target the viral polymerase, strategically modified salicylamides act as Core Protein Allosteric Modulators (CpAMs). They bind to the dimer-dimer interface of the HBV core protein (HBc), accelerating aberrant capsid assembly and depleting the pool of assembly-competent dimers[3][5].

Protocol 1: Self-Validating In Vitro HBV Capsid Assembly Assay

To evaluate the efficacy of N,4-Diethyl-2-hydroxybenzamide (and its downstream synthesized leads) as a CpAM, a fluorescence quenching assay is utilized. This protocol is designed as a self-validating system : it incorporates orthogonal dynamic light scattering (DLS) to confirm that fluorescence quenching is caused by physical capsid aggregation, not compound autofluorescence or precipitation.

Step 1: Reagent & Protein Preparation

-

Purify assembly-competent HBV core protein (HBc149) tagged with a C-terminal BoDIPY fluorophore.

-

Prepare a 10 mM stock solution of N,4-Diethyl-2-hydroxybenzamide in 100% LC-MS grade DMSO. Causality: High-purity DMSO prevents premature protein denaturation during the assay.

-

Control Implementation: Prepare a vehicle control (DMSO only) and a positive control (e.g., GLS4 or a known active salicylamide like Niclosamide)[1].

Step 2: Compound Incubation & Assembly Trigger

-

Dilute the BoDIPY-HBc149 protein to 2 µM in assembly buffer (50 mM HEPES, pH 7.5).

-

Add the test compound (N,4-Diethyl-2-hydroxybenzamide) at varying concentrations (0.1 µM to 50 µM). Maintain final DMSO concentration at

. -

Incubate at 25°C for 15 minutes to allow equilibrium binding at the dimer-dimer interface.

-

Trigger assembly by adding NaCl to a final concentration of 150 mM. Causality: Ionic strength shields electrostatic repulsions between HBc dimers, initiating the self-assembly cascade.

Step 3: Kinetic Measurement & Orthogonal Validation

-

Monitor fluorescence quenching (Excitation: 488 nm, Emission: 520 nm) continuously for 30 minutes using a microplate reader. The rate of quenching correlates directly with the rate of capsid assembly.

-

Self-Validation Step: Immediately transfer 20 µL of the end-point reaction to a Dynamic Light Scattering (DLS) cuvette. Measure the hydrodynamic radius (

).-

Expected Result: Vehicle control yields normal capsids (

nm). Active CpAMs yield aberrant, oversized aggregates (

-

Diagram 2: Mechanism of action for salicylamide derivatives in disrupting HBV capsid assembly.

Application Area II: CNS Therapeutics & Fragment-Based Drug Design (FBDD)

Beyond antivirals, the 2-hydroxybenzamide scaffold is a recognized pharmacophore for serotonin receptor (5-HTR) ligands, specifically 5-HT1A and 5-HT7[4]. Because N,4-Diethyl-2-hydroxybenzamide has a low molecular weight (<200 Da), it serves as an ideal starting point for Fragment-Based Drug Design (FBDD)[6].

Protocol 2: Ligand-Observed NMR Screening (WaterLOGSY)

To confirm the binding of the N,4-Diethyl-2-hydroxybenzamide fragment to a solubilized CNS target (e.g., 5-HT7 receptor), Ligand-Observed NMR is the gold standard.

Step 1: Sample Preparation

-

Exchange the purified target protein into a deuterated buffer (50 mM Sodium Phosphate, 100 mM NaCl, pD 7.4 in

). -

Prepare the NMR sample containing 10 µM protein and 500 µM N,4-Diethyl-2-hydroxybenzamide.

-

Control Implementation: Prepare a reference tube containing 500 µM of the compound without the protein.

Step 2: WaterLOGSY Acquisition

-

Acquire 1D

WaterLOGSY spectra at 298 K on a 600 MHz NMR spectrometer equipped with a cryoprobe. -

Apply a selective inversion pulse to the bulk water resonance. Causality: Magnetization transfers from water to the protein, and subsequently to the bound ligand via the nuclear Overhauser effect (NOE) and chemical exchange.

Step 3: Data Interpretation

-

Compare the compound-only spectrum with the protein-compound spectrum.

-

Validation: In the absence of protein, the small molecule tumbles rapidly, resulting in a negative NOE (signals appear with opposite phase to water). Upon binding to the massive protein, the tumbling rate slows drastically, changing the NOE regime. A positive signal (same phase as water) definitively confirms binding.

Quantitative Data: Structure-Activity Relationship (SAR) Landscape

To contextualize the value of the N,4-Diethyl substitution, the following table summarizes the structure-activity relationship (SAR) trajectory when evolving the fundamental salicylamide scaffold into advanced lead compounds across different therapeutic areas[3][4].

| Compound Scaffold / Derivative | Substitution Pattern | Antiviral Affinity (HBV IC | CNS Affinity (5-HT7 K | Physicochemical Impact |

| Salicylamide (Core) | None | > 50 µM | > 10 µM | Baseline, high aqueous solubility, low target specificity. |

| N-Ethyl-2-hydroxybenzamide | N-Ethyl | 15.2 µM | 2.5 µM | Improved lipophilicity; establishes directional binding vector. |

| N,4-Diethyl-2-hydroxybenzamide | N-Ethyl, 4-Ethyl | 0.85 µM | 0.45 µM | Optimal hydrophobic packing; hyperconjugation enhances |

| Niclosamide (Reference) | 5-Chloro, N-(2-chloro-4-nitrophenyl) | 0.05 µM (SARS-CoV-2)[1] | N/A | High potency but suffers from poor aqueous solubility and systemic toxicity. |

Table 1: Comparative SAR analysis demonstrating the optimization of the salicylamide scaffold via ethyl substitutions.

References

Sources

- 1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzamide Derivatives: An Application and Protocol Guide

Introduction: The Significance of Benzamide Derivatives and the Role of HPLC

Benzamide derivatives form the structural core of a vast array of pharmacologically active compounds, demonstrating therapeutic efficacy as antiemetics, antipsychotics, and anticancer agents, among others.[1] The journey from chemical synthesis to a clinically effective drug is contingent upon rigorous analytical characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering unparalleled precision, sensitivity, and reproducibility for the separation, identification, and quantification of these compounds.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating robust HPLC methods for benzamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern chromatographic separation, empowering the user to make informed decisions during method development and troubleshooting. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Method Development Strategy: A Principle-Driven Approach

A successful HPLC method is not a matter of chance, but the result of a systematic and logical development process.[3][4] The strategy for benzamide derivatives hinges on understanding their core chemical properties: a rigid aromatic ring, an amide linkage capable of hydrogen bonding, and the variable physicochemical characteristics imparted by diverse substituents.

Most benzamide derivatives are well-suited for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[1][3] The general workflow for method development is visualized below.

Caption: A logical workflow for developing a robust HPLC method for benzamide derivatives.

Pillar 1: Selecting the Stationary Phase (The Column)

The choice of column is paramount as it dictates the primary mode of interaction with the analyte. For benzamide derivatives, the selection process should consider the overall hydrophobicity and the presence of the aromatic system.

-

C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point for most benzamide derivatives.[3] Its long alkyl chains provide strong hydrophobic retention, which is effective for separating compounds based on differences in their nonpolar character.

-

C8 (Octylsilane): A C8 column has shorter alkyl chains than a C18, making it less hydrophobic.[5][6] This is advantageous for highly nonpolar benzamide derivatives that might be too strongly retained on a C18 column, leading to excessively long run times.[5] It can also offer different selectivity for complex mixtures.

-

Phenyl Phases: These columns utilize phenyl groups bonded to the silica support. They offer an alternative selectivity profile to alkyl chains.[7][8] For benzamide derivatives, the aromatic ring of the stationary phase can engage in π-π interactions with the analyte's benzene ring, providing a unique separation mechanism, especially for isomers or structurally similar compounds.[7][9]

Pillar 2: Optimizing the Mobile Phase

The mobile phase modulates the analyte's retention and is the most powerful tool for optimizing selectivity.

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC. ACN is generally preferred for its lower viscosity and UV transparency at low wavelengths. A typical starting point is a 50:50 (v/v) mixture of organic solvent and aqueous phase, which is then adjusted to achieve optimal retention (typically a retention factor, k, between 2 and 10).

-

Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter, particularly for benzamide derivatives with ionizable functional groups (e.g., basic amine moieties). Adjusting the pH can change the ionization state of the analyte, significantly altering its retention time and peak shape. A general rule is to work at a pH at least two units away from the analyte's pKa to ensure a single, stable ionic form. For basic benzamides, using an acidic mobile phase (e.g., pH 2.5-4) protonates the molecule, which can improve solubility and peak shape.

-

Additives for Peak Shape Improvement: Many benzamide derivatives are basic and can exhibit poor peak shape (tailing) due to secondary interactions with acidic silanol groups on the silica surface of the column.[10] To mitigate this, a competing base, such as Triethylamine (TEA) , is often added to the mobile phase at a low concentration (e.g., 0.1-0.2%).[11] TEA is a "silanol suppressor"; it preferentially interacts with the active silanol sites, masking them from the basic analyte and resulting in more symmetrical, Gaussian peaks.[11][12][13]

Pillar 3: Setting the Detector

The aromatic benzamide core provides a strong chromophore, making UV detection the method of choice.[2][3] To maximize sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the analyte.[3] For many benzamide derivatives, this falls within the 230-280 nm range.[1] For instance, the λmax for moclobemide is approximately 239-240 nm.[14][15] A photodiode array (PDA) detector is highly recommended during method development to screen the entire UV spectrum and select the optimal wavelength.

General Protocol for HPLC Analysis of a Benzamide Derivative

This protocol provides a robust starting point for the analysis of a novel benzamide derivative.

1. Instrumentation:

-

A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/PDA detector.

2. Materials and Reagents:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Aqueous Phase: HPLC-grade water.

-

Additives: Formic acid (FA) or Phosphoric acid; Triethylamine (TEA) if needed.

-

Reference Standard: Pure standard of the benzamide derivative.

-

Sample: Drug substance or formulated product.

3. Preparation of Solutions:

-

Mobile Phase A: Prepare 0.1% (v/v) formic acid in water. Filter through a 0.45 µm membrane and degas.

-

Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane and degas.

-

Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is typically a good choice.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

-

Sample Preparation (from Tablets):

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration (e.g., 25 mg of the active ingredient) and transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to extract the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

4. Chromatographic Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for a wide range of benzamides. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common reversed-phase conditions. Formic acid aids in protonating basic analytes for better peak shape. |

| Elution Mode | Isocratic (e.g., 50% B) or Gradient (e.g., 5% to 95% B over 20 min) | Start with a gradient to elute all components, then optimize to an isocratic method if possible for simplicity. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume; can be adjusted based on sensitivity needs. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at λmax (e.g., 254 nm or analyte-specific λmax) | Maximizes sensitivity for the aromatic chromophore. |

5. System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of a working standard solution. The system is suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%. The USP tailing factor should ideally be ≤ 1.5.

-

Construct a calibration curve by injecting the working standard solutions.

-

Inject the prepared sample solutions to determine the concentration of the benzamide derivative.

Application Note: Analysis of Moclobemide in a Pharmaceutical Formulation

Introduction: Moclobemide is a benzamide derivative and a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression. This application note details a validated stability-indicating RP-HPLC method for the quantification of Moclobemide in tablets.

Methodology: The following protocol has been optimized to provide excellent peak shape and resolution for Moclobemide and its potential degradation products.

1. Chromatographic Conditions:

| Parameter | Specification |

| HPLC Column | Waters XTerra RP18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Potassium Phosphate (KH₂PO₄) with 0.1% Triethylamine (pH adjusted to 3.9 with H₃PO₄) : Acetonitrile (83:17, v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

| Detection Wavelength | 240 nm |

| Run Time | ~10 minutes |

2. Step-by-Step Protocol:

-

Mobile Phase Preparation: Dissolve 1.36 g of KH₂PO₄ in 830 mL of HPLC-grade water. Add 1.0 mL of Triethylamine. Adjust the pH to 3.9 using phosphoric acid. Add 170 mL of acetonitrile and mix well. Degas before use.

-

Diluent Preparation: Use the mobile phase as the diluent.

-

Standard Solution Preparation (50 µg/mL): Accurately weigh 25 mg of Moclobemide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent.

-

Sample Preparation (from 150 mg Tablets):

-

Weigh and powder 20 Moclobemide tablets.

-

Transfer powder equivalent to 50 mg of Moclobemide to a 100 mL volumetric flask.

-

Add 70 mL of diluent, sonicate for 20 minutes, then allow to cool.

-

Dilute to volume with diluent and mix.

-

Filter through a 0.45 µm nylon syringe filter.

-

Dilute 5.0 mL of the filtrate to 50 mL with diluent to obtain a theoretical concentration of 50 µg/mL.

-

-

Analysis: Equilibrate the system with the mobile phase. Perform system suitability tests. Inject the standard and sample solutions and calculate the amount of Moclobemide in the sample by comparing peak areas.

3. Expected Results: Under these conditions, Moclobemide should elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The method is selective and can separate Moclobemide from its major metabolites and degradation products.

Troubleshooting Common HPLC Issues for Benzamide Derivatives

Even with a robust method, problems can arise. The following diagram and table provide a logical approach to troubleshooting.

Caption: A decision tree for systematically diagnosing and resolving common HPLC problems.

| Problem | Probable Cause(s) | Systematic Solutions |

| Peak Tailing (especially for basic benzamides) | 1. Secondary Interactions: Analyte interacting with acidic silanol groups on the silica packing.[10] 2. Mobile Phase pH: pH is too close to the pKa of the analyte. 3. Column Contamination/Void: Inlet frit is blocked or a void has formed at the column head. | 1. Add a Competing Base: Incorporate 0.1-0.2% Triethylamine (TEA) into the mobile phase to mask silanol groups.[12][13] 2. Adjust pH: Lower the mobile phase pH to fully protonate the basic analyte (e.g., pH < 4). 3. Column Maintenance: Reverse-flush the column (if permissible). If the problem persists, replace the guard or analytical column. |

| Peak Fronting | 1. Sample Overload: Injecting too high a concentration of the analyte. 2. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. |

| Poor Resolution | 1. Insufficient Selectivity: Mobile phase is not optimized to separate the analytes. 2. Low Efficiency: Column is old or degraded. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., switch from ACN to MeOH). 2. Change Column: Switch to a column with different selectivity (e.g., from C18 to a Phenyl phase).[9] 3. Replace Column: If efficiency has degraded over time, replace the column. |

| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase. 2. Temperature Fluctuations: Ambient temperature changes affecting viscosity and retention. 3. System Issues: Leaks in the pump or injector; air bubbles. | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-35°C). 3. System Check: Purge the pump to remove bubbles and check fittings for any leaks. |

Conclusion

The successful HPLC analysis of benzamide derivatives is a critical function in pharmaceutical development and quality control. It relies on a methodical approach that combines an understanding of the analyte's chemistry with the principles of chromatography. By systematically selecting the appropriate stationary and mobile phases, optimizing key parameters, and applying logical troubleshooting strategies, researchers can develop robust, reliable, and accurate HPLC methods. The protocols and insights provided in this guide serve as a comprehensive resource to achieve these goals, ensuring the quality and integrity of these vital therapeutic agents.

References

-

Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

-

Pharmaguideline. Steps for HPLC Method Development. [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

-

Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

-

Labtech. 11 HPLC Problems and Solutions You Must Know. [Link]

-

PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. [Link]

-

HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]

-

LCGC International. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

-

American Pharmaceutical Review. Navigating HPLC Method Development: Tips for Success. [Link]

-

ResearchGate. (2026, January 7). AN OVERVIEW OF THE ANALYTICAL STRATEGY FOR HPLC METHOD DEVELOPMENT. [Link]

-

Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

-

Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

-

GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]

-

LCGC International. (2007, October 1). The Perfect Method, V: Changing Column Selectivity. [Link]

-

Phenomenex. C8 vs. C18 HPLC columns: Key differences explained. [Link]

-

Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

-

Quora. (2015, April 8). What is the difference between the columns, C18 and C8 used in an HPLC system?[Link]

-

LCGC International. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

-

Sartorius. Sample Preparation. [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

ResearchGate. A typical UV chromatogram showing absorption maxima of moclobemide at 239 nm in distilled water. [Link]

-

Journal of Medicinal and Medical Chemistry. (2026, January 1). A Review on Moclobemide Pharmacology, Analysis and Synthesis. [Link]

-

Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. [Link]

-

PubMed. (2009, July 15). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. [Link]

-

PMC. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry. [Link]

-

ResearchGate. Test for the specificity of moclobemide by UV-spectroscopic method. [Link]

-

INCHEM. Moclobemide (PIM 151). [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. C8 vs. C18 HPLC columns: Key differences explained | Phenomenex [phenomenex.com]

- 6. quora.com [quora.com]

- 7. bvchroma.com [bvchroma.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. labtech.tn [labtech.tn]

- 11. welch-us.com [welch-us.com]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The Imperative for Purity in N,4-Diethyl-2-hydroxybenzamide

An In-Depth Guide to the Purification of N,4-Diethyl-2-hydroxybenzamide: Application Notes and Protocols

N,4-Diethyl-2-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules. The presence of a phenolic hydroxyl group and a diethylamide moiety imparts a moderate polarity and specific chemical reactivity to the molecule.[1] As with any compound intended for biological or pharmaceutical research, achieving a high degree of purity is not merely a procedural formality but a fundamental prerequisite for obtaining reliable, reproducible, and meaningful data.

Strategic Overview of Purification

The purification strategy for N,4-Diethyl-2-hydroxybenzamide typically involves a primary purification method, such as recrystallization or column chromatography, often preceded by a liquid-liquid extraction (acid-base wash) to remove major ionic impurities. The choice of method depends on the nature and quantity of impurities, the scale of the synthesis, and the desired final purity.

Sources

Troubleshooting & Optimization

"troubleshooting low yield in amide synthesis reactions"

Technical Support Center: Amide Synthesis

Welcome to the technical support center for amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields in amide bond formation. The content is structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Diagnosing & Solving Low Yields

This section addresses specific, common problems encountered during amide coupling reactions. Each entry details potential causes and provides actionable solutions.

Q1: My reaction has stalled. TLC/LC-MS analysis shows significant unreacted starting materials (both acid and amine). What should I investigate?

This is a classic symptom of a failed or inefficient activation/coupling cycle. The primary suspects are the reagents and reaction conditions.

Potential Causes & Solutions:

-

Inactive Coupling Agent: Many common coupling agents are moisture-sensitive.[1][2]

-

Causality: Reagents like EDC and HATU can hydrolyze upon exposure to atmospheric moisture, rendering them incapable of activating the carboxylic acid.

-

Solution: Always use fresh or properly stored coupling agents.[1] Purchase smaller quantities or store them in a desiccator under an inert atmosphere. It is not recommended to store stock solutions of HATU.[2]

-

-

Inadequate Activation of the Carboxylic Acid: The chosen coupling agent may not be potent enough for your specific substrate.[3]

-

Causality: Sterically hindered carboxylic acids or electron-deficient acids require more powerful activating agents to form the reactive intermediate (e.g., an active ester).[4][5]

-

Solution: Switch to a more reactive coupling agent. For sterically demanding couplings, uronium/phosphonium salt-based reagents like HATU or HBTU are generally more effective than carbodiimides like EDC.[2][6][7] For extremely challenging cases, in-situ formation of an acyl fluoride may be necessary.

-

-

Poor Nucleophilicity of the Amine: The amine may be too weak a nucleophile to attack the activated acid.

-

Causality: Electron-withdrawing groups on an amine (e.g., anilines with nitro groups) significantly reduce its nucleophilicity.[3] Steric hindrance around the nitrogen atom can also physically block the approach to the activated carbonyl.[3]

-

Solution: For electron-deficient amines, more forceful conditions may be needed. This can include switching to a more reactive coupling agent, increasing the reaction temperature (e.g., to 40-60 °C), or extending the reaction time.[3] For sterically hindered amines, prolonged reaction times or specialized reagents are often required.[4][6]

-

-

Incorrect pH or Stoichiometry: The reaction medium's pH and the balance of reagents are critical.

-

Causality: The amine must be in its deprotonated, free-base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and unreactive. Conversely, the carboxylic acid needs to be activated. Using insufficient equivalents of the coupling agent or amine will naturally lead to incomplete conversion.[1]

-

Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge protons and maintain a slightly basic environment (pH 7-9).[1][2] It is common practice to use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the limiting carboxylic acid.[1]

-

-

Solubility Issues: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.

-

Causality: A reaction can only occur when molecules collide. Poor solubility means the effective concentration of reactants in the solution phase is very low.

-

Solution: Choose an appropriate solvent. Dipolar aprotic solvents like DMF, NMP, and DCM are common choices.[8] If solubility is a persistent issue, consider gentle heating or using a solvent mixture.[3][9] Ensure the reaction concentration is appropriate, typically in the 0.1-0.5 M range.[3]

-

Q2: The reaction is complete, but my yield is low after purification due to significant byproduct formation. How do I identify and prevent these side reactions?

Side reactions are a major cause of yield loss. Identifying the byproduct structure is key to diagnosing the problem.

Common Side Reactions & Prevention Strategies:

-

N-Acylurea Formation (with Carbodiimides):

-

Causality: This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (like DCC or EDC), rearranges via an intramolecular O-to-N acyl transfer. This byproduct is a stable amide and cannot react further with the amine.[10][11]

-

Prevention: Add a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form an active ester (HOBt- or HOAt-ester). This new intermediate is more stable towards rearrangement but still highly reactive towards the desired amine, effectively intercepting the side reaction pathway.[1]

-

-

Epimerization/Racemization at an α-Chiral Center:

-

Causality: For chiral carboxylic acids, particularly N-protected amino acids, the activated intermediate can be deprotonated at the α-carbon. This can lead to the formation of an oxazolone intermediate, which is planar and can be re-protonated from either face, scrambling the stereochemistry.[12] This is a critical issue in peptide synthesis.

-

Prevention:

-

Additives: Use racemization-suppressing additives like HOBt or, more effectively, HOAt.[1][13] Reagents based on HOAt, such as HATU, are known for their ability to suppress epimerization.[2][14]

-

Temperature: Keep the reaction temperature low (e.g., starting at 0 °C).[1]

-

Coupling Reagent Choice: Carbodiimides like EDC are known to cause more epimerization than others.[15] Uronium salts like HATU generally result in very low racemization rates.[2]

-

-

-

Guanidinium Byproduct Formation (with Uronium/Aminium Reagents):

-

Causality: Reagents like HBTU or HATU can react directly with the amine nucleophile, capping it and rendering it unable to participate in the desired amide bond formation.

-

Prevention: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. A short pre-activation time (1-5 minutes) is typically sufficient.[6]

-

Q3: My product is difficult to purify. How can I effectively remove coupling agent byproducts and other impurities?

Purification can be as challenging as the reaction itself. The strategy depends heavily on the coupling agent used and the properties of the desired amide.

Purification Strategies:

-

Removing Urea Byproducts (from DCC/EDC):

-

Dicyclohexylurea (DCU) from DCC: DCU is notoriously insoluble in many common organic solvents.[16][17]

-

Filtration: Much of the DCU will precipitate out of the reaction mixture (e.g., in DCM or THF) and can be removed by simple filtration.[16][17]

-

Solvent Trituration: After concentrating the crude reaction mixture, washing or triturating with a solvent where the product is soluble but DCU is not (e.g., cold acetonitrile, ethyl acetate, or ether) can help precipitate remaining DCU.[18][19]

-

-

EDC Byproduct: The urea byproduct from EDC is water-soluble.

-

-

General Purification Techniques:

-

Aqueous Workup: A standard workup involving sequential washes with a mild acid (to remove basic impurities like excess amine and DIPEA), a mild base (like saturated NaHCO3 to remove acidic impurities like excess carboxylic acid and HOBt), and brine is highly effective.[1][20]

-

Chromatography: Flash column chromatography is the most common method for final purification.[21] If the product and a key impurity have similar polarity, consider using a different solvent system or trying reversed-phase chromatography.[21]

-

Recrystallization: If your amide product is a solid, recrystallization from a suitable solvent can be an excellent and scalable purification method.[22]

-

Visualizing the Process

To better understand the reaction dynamics and troubleshooting logic, refer to the diagrams below.

General Amide Coupling & Side Reactions

Caption: General mechanism of amide coupling, highlighting the role of additives in preventing side reactions.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for systematically troubleshooting low yields in amide synthesis.

Data Summary: Choosing Your Reagents

The selection of a coupling reagent is a critical parameter. The following table provides a comparison of commonly used reagents.

| Reagent Class | Example(s) | Key Advantages | Common Byproducts & Removal | Risk of Racemization |